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molecular formula C19H17NO4S B8779193 Benzoic acid, 3-[(2-naphthalenylsulfonyl)amino]-, ethyl ester CAS No. 209173-75-1

Benzoic acid, 3-[(2-naphthalenylsulfonyl)amino]-, ethyl ester

Cat. No. B8779193
M. Wt: 355.4 g/mol
InChI Key: YGNKCTUILKYVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436925B1

Procedure details

34.3 g (0.15 mol) of 2-naphthalenesulfonyl chloride, dissolved in 250 ml of tetrahydrofuran, were added dropwise to 25 g (0.15 mol) of ethyl 3-aminobenzoate and 63 ml (0.45 mol) of triethylamine in 400 ml of tetrahydrofuran at 0° C. The mixture was then heated to reflux for 1 h. The organic solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The ethyl acetate phase was dried and concentrated in vacuo. 55 g (100%) of the product were obtained.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11](Cl)(=[O:13])=[O:12].[NH2:15][C:16]1[CH:17]=[C:18]([CH:24]=[CH:25][CH:26]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20].C(N(CC)CC)C>O1CCCC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([NH:15][C:16]1[CH:17]=[C:18]([CH:24]=[CH:25][CH:26]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NC=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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